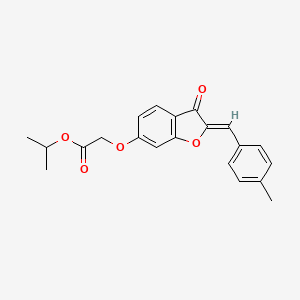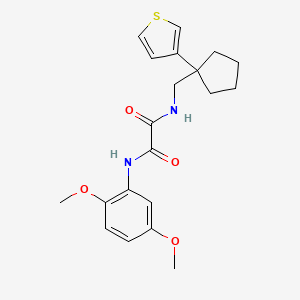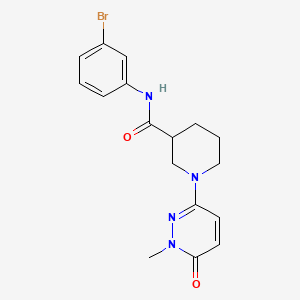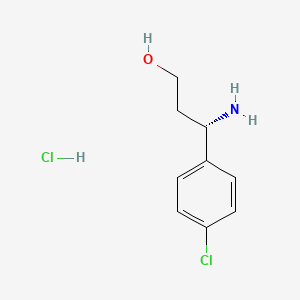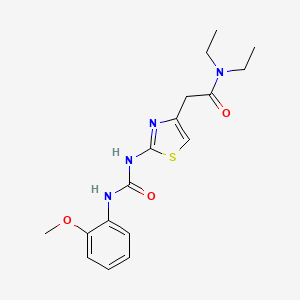
N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is part of a broader category of chemical compounds that exhibit significant biological activities. The synthesis and analysis of such compounds, including variations like thiadiazolyl and pyridinyl derivatives, are crucial for developing potential therapeutic agents. These compounds often undergo rigorous synthesis processes and structural analyses to determine their suitability for further development in various applications, excluding drug use and dosage information.
Synthesis Analysis
Synthesis involves complex chemical processes tailored to produce the desired compound with high purity and yield. For instance, the synthesis of related compounds involves amidation reactions, the use of carbodiimide condensation, and modifications to improve biological activity and reduce toxicity. These processes are meticulously designed to achieve the desired chemical structure with the intended biological activity (Xiao-Xiao Xie et al., 2015; A. Mohammadi-Farani et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through crystallography and spectroscopic methods, providing insights into the arrangement of atoms and the overall geometry. This analysis is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structures of related acetamides reveal distinct arrangements and hydrogen bonding patterns, informing their potential biological functions (Aleksei N. Galushchinskiy et al., 2017).
科学的研究の応用
Antimicrobial Activity
N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide and its derivatives demonstrate significant antimicrobial properties. For example, compounds related to this structure have shown broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative organisms, as well as Pseudomonas and lactamase producers. This was evidenced by the study of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl)acetamido]-3-cephem-4-carboxylates, which showed potent activity against anaerobes (Maier et al., 1986). Additionally, novel thiazole derivatives synthesized using similar chemical frameworks have been evaluated for various biological activities, including antibacterial and urease inhibition, displaying significant inhibition properties (Gull et al., 2016).
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. For instance, pyridine linked thiazole hybrids, synthesized using similar structures, have shown promising anticancer activity against various cancer cell lines including breast and liver carcinoma cells (Alqahtani & Bayazeed, 2020). Furthermore, some compounds have displayed both antioxidant and anti-inflammatory activities, which can be instrumental in cancer treatment (Koppireddi et al., 2013).
Herbicide Metabolism and Toxicology
This chemical framework has also been studied in the context of herbicide metabolism and toxicology. Research has shown that similar compounds, such as chloroacetamide herbicides, undergo complex metabolic processes in liver microsomes. These processes involve the formation of metabolites that might contribute to the compounds' carcinogenicity in certain animals (Coleman et al., 2000).
将来の方向性
特性
IUPAC Name |
N,N-diethyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-4-21(5-2)15(22)10-12-11-25-17(18-12)20-16(23)19-13-8-6-7-9-14(13)24-3/h6-9,11H,4-5,10H2,1-3H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWMZMYQJWKMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
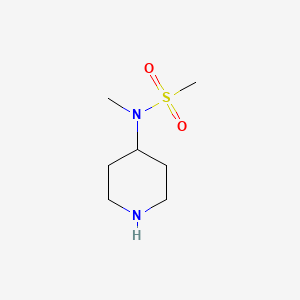
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

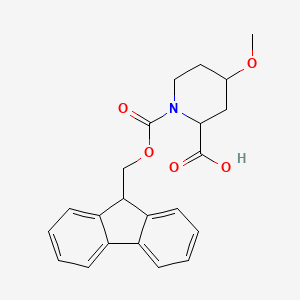
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
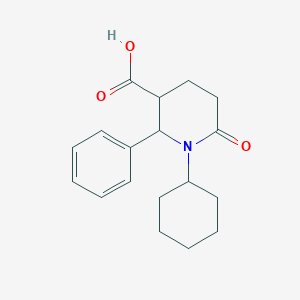
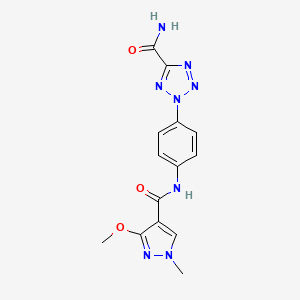
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
